molecular formula C17H14N2O B3057664 Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- CAS No. 835604-56-3

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-

Cat. No. B3057664
CAS RN: 835604-56-3
M. Wt: 262.3 g/mol
InChI Key: VJTIKIQJUZWNSW-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-, commonly known as BPP, is a yellow crystalline powder used for various scientific applications. The molecule contains a total of 34 atoms, including 14 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The chemical formula can be written as: C17H14N2O .


Molecular Structure Analysis

The molecular structure of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- is complex, with a total of 34 atoms . The molecule has a cyclopentanone core, with two 4-pyridinylmethylene groups attached at the 2 and 5 positions . The molecule’s structure can be further analyzed using techniques such as NMR and X-Ray crystallography .


Physical And Chemical Properties Analysis

The molecular formula of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- is C17H14N2O . It has a molecular weight of 262.3 g/mol. The compound appears as a yellow crystalline powder.

Scientific Research Applications

Thermal Oxidation Inhibition

  • Cyclopentanone derivatives, such as 2,5 bis(2-furylmethylene) cyclopentanone, have demonstrated effectiveness as inhibitors of thermal oxidation in materials like polypropylene (Rychlý et al., 2014).

Polymer Synthesis

  • Novel arylidene polymers have been synthesized using derivatives of cyclopentanone, showing potential in materials science for creating substances with specific properties like electrical conductivity (Abd-Alla & El-Shahawy, 1992).

Biological Activities

  • Certain cyclopentanone derivatives exhibit significant biological activities, such as antioxidant and anti-tyrosinase activity, which can be relevant in pharmaceutical and cosmetic industries (Saouli et al., 2020).

Nonlinear Optical Properties

  • Bis-chalcone derivatives of cyclopentanone, such as 2,5-bis(benzylidene)-cyclopentanone, have been studied for their second- and third-order nonlinear optical properties, suggesting applications in optical technologies (Kiran et al., 2014).

Photoreactivity and Optical Behavior

  • Studies on the photoreactivity and optical behavior of certain cyclopentanone derivatives highlight their potential use in photodynamic therapy and as photosensitizers (Hussein et al., 2017).

Heat Resistance in Polymers

  • Cyclopentanone derivatives have been utilized in the synthesis of novel heat resistance poly(amide-imide)s, suggesting applications in high-performance materials (Hajibeygi et al., 2011).

Fuel Synthesis

  • Derivatives of cyclopentanone have been used in the synthesis of diesel and jet fuel range cycloalkanes, presenting an avenue for sustainable fuel production (Wang et al., 2019).

Safety and Hazards

The specific safety data and hazards associated with Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- are not available in the search results. For detailed safety information, it is recommended to refer to the Safety Data Sheets (SDS) of the compound .

properties

IUPAC Name

2,5-bis(pyridin-4-ylmethylidene)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17-15(11-13-3-7-18-8-4-13)1-2-16(17)12-14-5-9-19-10-6-14/h3-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTIKIQJUZWNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C1=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394548
Record name Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-

CAS RN

835604-56-3
Record name Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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